![molecular formula C19H14N2O2S B2646830 N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide CAS No. 313365-79-6](/img/structure/B2646830.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

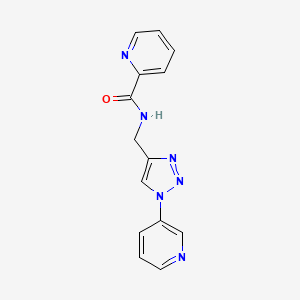

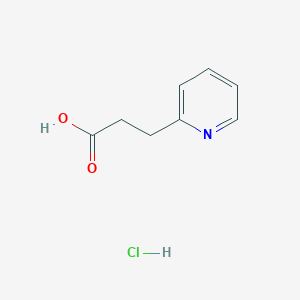

“N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide” is a chemical compound with the molecular formula C15H12N2O2S . It is a benzothiazole derivative .

Synthesis Analysis

The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides, which are similar to the compound , has been reported . The approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The molecular structure of “N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide” can be represented by the canonical SMILES string: COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 . The exact mass of the molecule is 284.06194880 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide” include a molecular weight of 284.3 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 284.06194880 g/mol, a monoisotopic mass of 284.06194880 g/mol, a topological polar surface area of 79.5 Ų, a heavy atom count of 20, and a formal charge of 0 .

Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on three human tumor cell lines. Among these compounds, one demonstrated potent effects against prostate cancer cells .

Medicinal Chemistry and Drug Development

Thiazoles serve as scaffolds for designing novel drug molecules with reduced side effects. Scientists have explored thiazole derivatives as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, and neuroprotective drugs. Their ability to undergo electrophilic and nucleophilic substitutions makes them versatile for drug design .

Antimicrobial and Antifungal Properties

Thiazoles, including derivatives of this compound, exhibit antimicrobial and antifungal activities. For instance, sulfathiazole (an antimicrobial drug) and Abafungin (an antifungal drug) contain thiazole moieties. Researchers continue to explore thiazole-based compounds for combating infectious diseases .

Antiretroviral Activity

Ritonavir, an antiretroviral drug used in HIV treatment, contains a thiazole ring. Thiazoles have shown promise in inhibiting viral enzymes and preventing viral replication. Further research may uncover additional antiretroviral applications .

Biocides and Fungicides

Thiazoles contribute to the development of biocides and fungicides. Their antimicrobial properties make them valuable in agriculture and pest control. Investigating the specific effects of this compound in these contexts could yield valuable insights .

Vitamin B1 (Thiamine) Analog

Interestingly, the thiazole ring naturally occurs in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and nervous system function. While this compound is not directly related to thiamine, its thiazole core shares structural similarities .

Orientations Futures

Benzothiazole derivatives have shown potential in various fields, particularly in medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on exploring the therapeutic potential of “N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide” and similar compounds, as well as developing more efficient synthesis methods .

Propriétés

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)24-19/h2-11H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFROTWCOXJACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)

![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide](/img/structure/B2646761.png)

![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)

![N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)